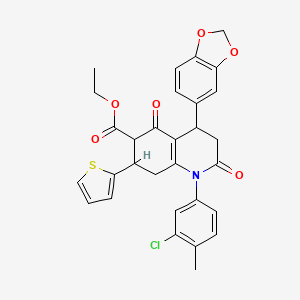![molecular formula C19H12BrNO3 B4322191 3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322191.png)
3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one
Vue d'ensemble
Description
3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique structure, which includes a bromophenoxy group attached to a dibenzooxazepine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction is promoted using bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepines.
Applications De Recherche Scientifique
3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the bromophenoxy group, resulting in different chemical and biological properties.
3-(4-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorophenoxy group instead of bromophenoxy.
Uniqueness
3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
9-(4-bromophenoxy)-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3/c20-12-5-7-13(8-6-12)23-14-9-10-15-18(11-14)24-17-4-2-1-3-16(17)21-19(15)22/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIRVLZCGGFOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4322116.png)
![6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL](/img/structure/B4322124.png)
![1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4322131.png)
![8'-tert-butyl-1,3,3-trimethyl-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B4322138.png)
![1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE](/img/structure/B4322143.png)



![5-[(3,5-dibromo-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B4322181.png)
![1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322187.png)
![3-(4-chlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322188.png)
![10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322205.png)
![2-[(4-methoxyphenyl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate](/img/structure/B4322210.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4322221.png)
